molecular formula C18H25N3O3 B2397874 N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide CAS No. 941893-95-4

N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide

Cat. No.: B2397874
CAS No.: 941893-95-4
M. Wt: 331.416
InChI Key: XQSJGAIDFLGOFY-UHFFFAOYSA-N
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Description

N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide is a chemical compound with significant potential in scientific research. This compound exhibits unique properties that make it suitable for various applications, such as drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide typically involves multiple steps, starting from the appropriate quinoline derivative. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, receptor binding, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-isobutyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
  • N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide

Uniqueness

Its specific combination of functional groups and molecular framework provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-11(2)18(24)21-9-5-6-13-7-8-14(10-15(13)21)20-17(23)16(22)19-12(3)4/h7-8,10-12H,5-6,9H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSJGAIDFLGOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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